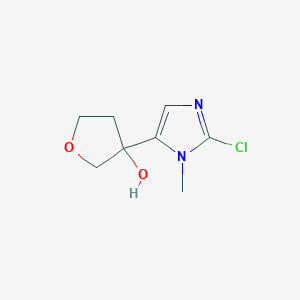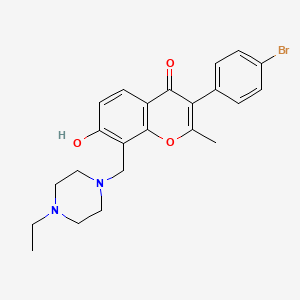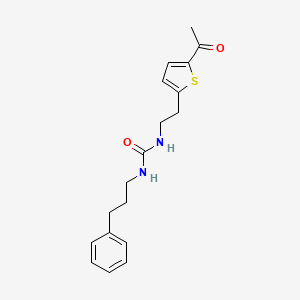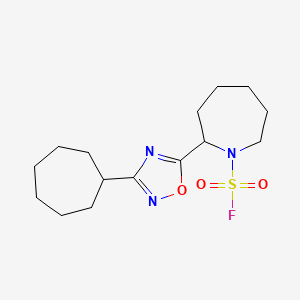
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a compound used for proteomics research . It has a molecular formula of C10H12N2O5S and a molecular weight of 272.28 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the structure of this compound is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Organic Synthesis Methodologies
Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through a one-pot coupling process involving propargylamine, vinyl sulfone (or nitroalkene), and phenolic derivatives. This methodology leverages sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Chemical Sensing and Detection
4-Nitrophenolates, derivatives related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, have been explored for their application in chemical sensing. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colourimetric sensor for halide anions. The sensor operates by displacing the phenolate anion with fluoride, restoring the characteristic yellow color of the free 4-nitrophenolate anion in solutions (Gale, Twyman, Handlin, & Sessler, 1999).
Environmental Monitoring
A novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was developed for the highly sensitive detection of 4-nitrophenol (4-NP), a pollutant in the environment. This sensor demonstrates remarkable sensitivity, stability, selectivity, and reproducibility in detecting 4-NP, showcasing the potential of derivatives of this compound in environmental monitoring applications (Jia, Hao, Wang, Yang, & Liu, 2023).
Chemical Reactions and Mechanisms
The study of sulfamate esters, structurally related to this compound, has provided insights into their aminolysis mechanisms. These esters serve as models for enzyme inhibitors, offering a deeper understanding of their reactivity and potential applications in medicinal chemistry (Spillane, O'Byrne, & McCaw, 2008).
将来の方向性
The future directions for research on 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
作用機序
The compound’s pharmacokinetics would be influenced by factors such as its molecular weight, solubility, and chemical stability. For instance, its molecular weight is 272.28 , which is within the range generally favorable for drug-like properties.
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, its pKa value is predicted to be 4.91 , which means it could exist in different ionization states depending on the pH of the environment.
特性
IUPAC Name |
2-nitro-4-pyrrolidin-1-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJUZDQFHQQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)

![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)


![N-(5-chloro-2-methylphenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2723569.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)